UBP646
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Overview
Description
UBP646 is a potentiator of GluN1/GluN2 receptors.
Scientific Research Applications
Genetic Alphabet Expansion Technology
Artificial Base Pairs and Xenobiology
- Recent advancements in artificial extra base pairs, termed unnatural base pairs (UBPs), have introduced a new research area: xenobiology. UBPs facilitate the incorporation of novel components into DNA, RNA, and proteins, which is significant for PCR-based diagnostics, high-affinity DNA aptamer generation, RNA labeling, semi-synthetic organism creation, and synthesis of proteins containing unnatural amino acids (Kimoto & Hirao, 2020).
Synthetic Xenobiology and Genetic Engineering Tools
- The development of UBPs has broadened the scope of biological systems, providing tools for genetic engineering. These innovations are used to generate novel DNAs, RNAs, and proteins with enhanced functionalities, demonstrating the potential in applications like semi-synthetic organism creation (Hamashima, Kimoto, & Hirao, 2018).
Nanopore Sequencing of Expanded Genetic Alphabet
- The development of UBPs has necessitated advancements in DNA sequencing methods. The MspA nanopore has been used for sequencing DNA containing UBPs, showcasing efficiency and fidelity comparable to natural DNA. This is crucial for semi-synthetic organisms that produce proteins with noncanonical amino acids (Ledbetter et al., 2020).
Applications in Semi-Synthetic Organisms and Aptamers
- UBPs have been applied in the creation of DNA aptamers binding to proteins and cells, and in semi-synthetic organisms with a six-letter DNA alphabet. This represents a significant leap in the field of synthetic biology, enabling the creation of DNA molecules with increased information content (Lee, Hamashima, Kimoto, & Hirao, 2018).
Sanger Gap Sequencing for Genetic Alphabet Expansion
- An improved Sanger sequencing method, Sanger gap sequencing, has been developed for DNAs containing UBPs. This method provides increased processivity and clear gap patterns, crucial for applications involving UBPs in high-affinity DNA aptamer generation and semi-synthetic organism creation (Kimoto, Soh, & Hirao, 2020).
Properties
CAS No. |
1333213-35-6 |
---|---|
Molecular Formula |
C21H22O2 |
Molecular Weight |
306.405 |
IUPAC Name |
9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
InChI Key |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(CCCC(C)C)C3=CC=CC=C3C2=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UBP646; UBP-646; UBP 646. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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